molecular formula C8H8N4O B2940156 2-amino-1H-benzo[d]imidazole-5-carboxamide CAS No. 1207452-23-0

2-amino-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2940156
CAS RN: 1207452-23-0
M. Wt: 176.179
InChI Key: MVZXAQTVSPDLMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-1H-benzo[d]imidazole-5-carboxamide” is a chemical compound with the molecular formula C8H7N3O2 . It is a solid substance and is used in various chemical reactions due to its unique structure and properties .


Synthesis Analysis

The synthesis of “this compound” and its derivatives involves various chemical reactions . The exact method of synthesis can vary depending on the desired product and the starting materials. More detailed information about the synthesis process can be found in the relevant scientific literature .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzimidazole ring, which is a type of heterocyclic aromatic compound . This structure is important for the compound’s chemical properties and reactivity .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions due to its unique structure . The exact reactions it can undergo depend on the conditions and the other reactants present .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 177.16 . More detailed information about its physical and chemical properties can be found in the relevant scientific literature .

Scientific Research Applications

Peptidomimetics Synthesis

A significant application of 2-amino-1H-benzo[d]imidazole-5-carboxamide is in the synthesis of peptidomimetics. Skogh et al. (2013) developed a process to prepare 5-aryl-1-benzyl-1H-imidazole-4-carboxamides through the aminocarbonylation of 5-aryl-4-iodo-1H-imidazoles, showcasing its use in creating constrained peptidomimetics like H-Phe-Phe-NH2 analogues. This technique enhances the potential of this compound in the field of medicinal chemistry, particularly in drug design and synthesis (Skogh et al., 2013).

Nucleic Acids Research

This compound also finds its application in nucleic acids research. Pochet and Dugué (1995) synthesized short oligomers containing this compound, highlighting its role in constructing novel nucleic acid structures. This can provide a pathway for further understanding and manipulating genetic material for various scientific purposes, including the study of gene expression and the development of new therapeutic strategies (Pochet & Dugué, 1995).

Pharmaceutical Applications

In the realm of pharmaceuticals, Palmer et al. (2009) demonstrated the utility of this compound in the development of novel 5-carboxamide-substituted tetrahydrochromeno[7,8-d]imidazoles. These compounds have shown potential as potassium-competitive acid blockers, indicating the compound's relevance in creating therapeutic agents for various health conditions (Palmer et al., 2009).

Enzymatic Polymerisation

The compound is also instrumental in enzymatic polymerization processes. Pochet and D'ari (1990) described the chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide (dZ) and its 5'-triphosphate derivative (dZTP), from 2'-deoxyinosine, showcasing its potential in polymerization reactions that could be pivotal in biotechnological applications (Pochet & D'ari, 1990).

Synthetic Chemistry

Moreover, Andersen and Pedersen (1986) utilized 5-amino-1H-imidazole-4-carboxamide hydrochloride in the synthesis of a series of new, potentially biologically active N6-substituted 2-azaadenines and 1-substituted 2-azahypoxanthines, indicating its flexibility and utility in synthetic chemistry for producing various biologically relevant compounds (Andersen & Pedersen, 1986).

Mechanism of Action

The mechanism of action of “2-amino-1H-benzo[d]imidazole-5-carboxamide” is not fully understood and may vary depending on the context in which it is used . More research is needed to fully understand its mechanism of action .

Safety and Hazards

“2-amino-1H-benzo[d]imidazole-5-carboxamide” is associated with certain hazards. It is classified as harmful and can cause eye irritation . Precautionary measures should be taken when handling this compound .

Future Directions

The future directions for research on “2-amino-1H-benzo[d]imidazole-5-carboxamide” could include further studies on its synthesis, properties, and potential applications . This compound is of interest in various fields due to its unique structure and properties .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a certain degree of stability and may undergo degradation over time .

Dosage Effects in Animal Models

The effects of different dosages of 2-Amino-1H-benzo[d]imidazole-5-carboxamide in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently limited .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

2-amino-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-7(13)4-1-2-5-6(3-4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZXAQTVSPDLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207452-23-0
Record name 2-amino-1H-benzo[d]imidazole-5-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.